molecular formula C15H12O3 B12187629 2'-beta-Dihydroxychalcone

2'-beta-Dihydroxychalcone

Cat. No.: B12187629
M. Wt: 240.25 g/mol
InChI Key: AOJIJXJCNKMEET-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-, (2Z)- is an organic compound with the molecular formula C15H12O3 It is a derivative of chalcone, a naturally occurring compound found in many plants This compound is known for its unique chemical structure, which includes a propenone group, a hydroxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-, (2Z)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-, (2Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy groups in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.

    Medicine: It is being investigated for its potential anticancer and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-, (2Z)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of 2-Propen-1-one, 3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-, (2Z)-.

    Flavonoids: A class of compounds with similar chemical structures and biological activities.

    Curcumin: A compound with similar anti-inflammatory and anticancer properties.

Uniqueness

2-Propen-1-one, 3-hydroxy-1-(2-hydroxyphenyl)-3-phenyl-, (2Z)- is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its combination of hydroxyphenyl and phenyl groups enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-10,16-17H/b14-10-

InChI Key

AOJIJXJCNKMEET-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.